

An In-depth Technical Guide to the Physicochemical Properties of 3-(Nitromethyl)cyclopentanone

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Compound of Interest

Compound Name: 3-(Nitromethyl)cyclopentanone

Cat. No.: B1314815

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Nitromethyl)cyclopentanone is a cyclic ketone featuring a nitromethyl substituent. This compound holds interest for researchers in organic synthesis and drug discovery due to the versatile reactivity of both the ketone and the nitroalkane functionalities. The nitro group, a potent electron-withdrawing group, significantly influences the chemical properties of the molecule, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known physicochemical properties of **3-(Nitromethyl)cyclopentanone**, detailed experimental protocols for its synthesis, and an exploration of its potential, yet currently undocumented, biological relevance.

Physicochemical Properties

Currently, detailed experimental data for many physicochemical properties of **3-(Nitromethyl)cyclopentanone** are not readily available in public databases. The information that has been reported is summarized below. It is important to note that some of these properties are based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Table 1: Physicochemical Properties of **3-(Nitromethyl)cyclopentanone**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ NO ₃	[1][2]
Molecular Weight	143.14 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	Approximately 120-125 °C	
Solubility	Moderate water solubility; Soluble in common organic solvents	
CAS Number	81266-47-9	[1][2]

Further Properties (Currently Undetermined from available data):

- Melting Point
- Density
- Vapor Pressure
- pKa
- LogP

Synthesis and Purification

A common method for the synthesis of **3-(Nitromethyl)cyclopentanone** involves the Michael addition of nitromethane to 2-cyclopentenone.

Experimental Protocol: Synthesis of 3-(Nitromethyl)cyclopentanone[5]

Materials:

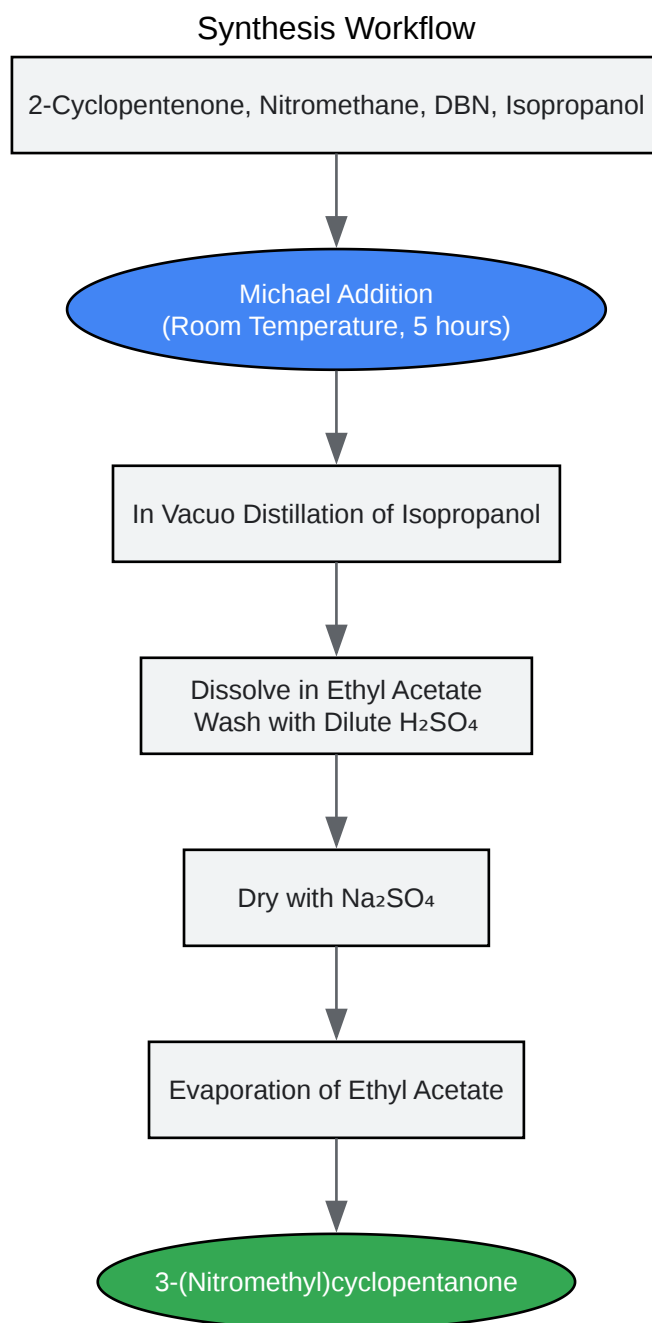
- 2-Cyclopentenone (100 g)

- Nitromethane (666 ml)
- 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 g)
- Isopropanol (1.1 L)
- Ethyl acetate
- Dilute sulfuric acid
- Sodium sulfate

Procedure:

- Dissolve 100 g of 2-cyclopentenone, 666 ml of nitromethane, and 5 g of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.
- Allow the solution to stand at room temperature for 5 hours.
- Substantially distill the isopropanol in vacuo.
- Dissolve the residue in ethyl acetate.
- Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid each time.
- Dry the organic phase with sodium sulfate.
- Evaporate the solvent to yield **3-(Nitromethyl)cyclopentanone**. The reported yield is 154 g (88% of theory), sufficiently pure for subsequent reactions.^[3]

Workflow for the Synthesis of **3-(Nitromethyl)cyclopentanone**



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Caption: Workflow diagram illustrating the synthesis of **3-(Nitromethyl)cyclopentanone**.

Spectral Data (Predicted and Analog-Based)

Detailed, experimentally verified spectral data for **3-(Nitromethyl)cyclopentanone** are not widely published. The following information is based on predictions and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Specific spectral data for **3-(Nitromethyl)cyclopentanone** is not available. However, based on the structure, one would expect complex multiplets for the aliphatic protons on the cyclopentanone ring. The protons on the carbon bearing the nitro group would likely appear as a downfield multiplet due to the electron-withdrawing effect of the nitro group.
- ^{13}C NMR: The carbonyl carbon would be expected to have a chemical shift in the range of 200-220 ppm. The carbon attached to the nitro group would also be shifted downfield. The other aliphatic carbons would appear in the typical range for cyclopentane rings.

Infrared (IR) Spectroscopy

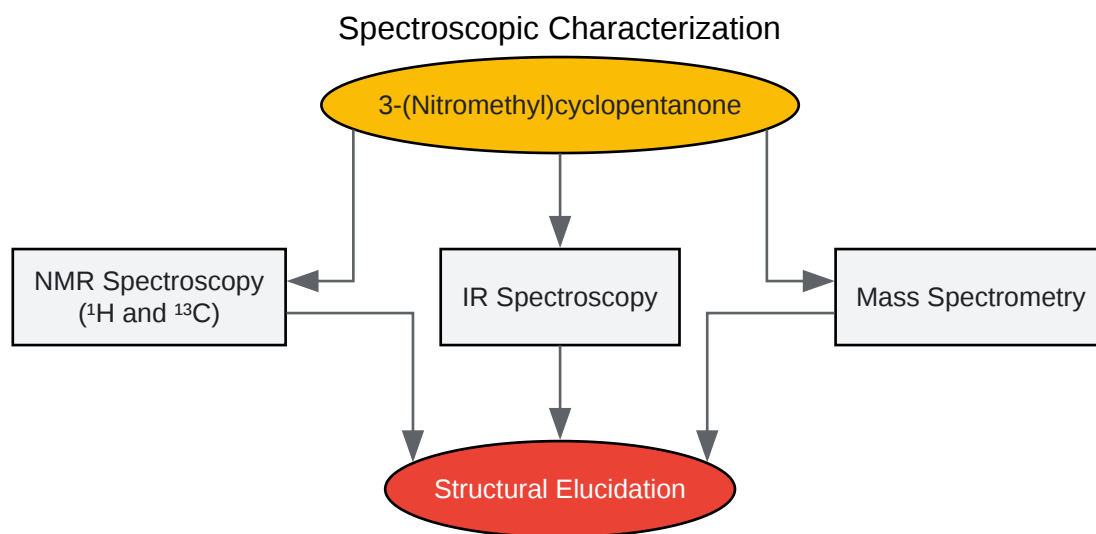
Based on the functional groups present, the IR spectrum of **3-(Nitromethyl)cyclopentanone** is expected to show characteristic absorption bands:

- C=O stretch (ketone): A strong absorption band around 1740-1750 cm^{-1} .
- NO_2 stretch (nitro group): Two strong absorption bands, an asymmetric stretch around 1550 cm^{-1} and a symmetric stretch around 1380 cm^{-1} .
- C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm^{-1} .

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-(Nitromethyl)cyclopentanone** would be expected to show a molecular ion peak (M^+) at $m/z = 143$. Common fragmentation patterns for cyclic ketones and nitroalkanes would likely be observed.

Logical Relationship of Spectroscopic Analysis



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Caption: Logical flow for the structural elucidation of **3-(Nitromethyl)cyclopentanone**.

Biological Activity and Drug Development Potential

Specific biological activity or signaling pathway involvement for **3-(Nitromethyl)cyclopentanone** has not been reported in the scientific literature. However, the presence of the nitroalkane moiety suggests potential for bioactivity. Nitro-containing compounds are known to have a broad range of biological effects. For instance, some nitroaromatic and nitroheterocyclic compounds are used as antimicrobial and antiparasitic agents.

The cyclopentanone ring is also a common scaffold in various biologically active molecules. Derivatives of cyclopentanone have been investigated for their potential as anti-inflammatory and anticancer agents.

Given these general observations, **3-(Nitromethyl)cyclopentanone** could be a candidate for screening in various biological assays, particularly in the areas of infectious diseases and oncology. Its potential as a nitric oxide (NO) donor, a key signaling molecule in various physiological processes, is also an area for future investigation.

Conclusion

3-(Nitromethyl)cyclopentanone is a readily synthesized compound with potential applications in organic chemistry and medicinal chemistry. While its fundamental physicochemical properties are partially documented, a comprehensive experimental characterization is still needed. The lack of biological data presents an opportunity for researchers to explore the bioactivity of this molecule and its derivatives, potentially leading to the discovery of novel therapeutic agents. This guide serves as a foundational resource for scientists interested in further investigating this promising chemical entity.

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